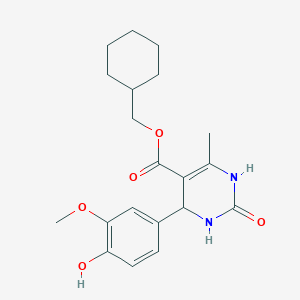![molecular formula C24H18ClNO4 B5206523 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5206523.png)
4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one, also known as CPOB, is a synthetic compound that has been studied for its potential applications in scientific research. CPOB is a member of the oxazolone family of compounds and has been shown to have a variety of interesting properties that make it a promising candidate for further study.
作用機序
The exact mechanism of action of 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but it is thought to act on several different pathways in the body. One proposed mechanism of action is that 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one may act as an antioxidant, protecting cells from oxidative stress and damage. Additionally, 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one may act on the immune system, modulating the inflammatory response and reducing inflammation.
Biochemical and Physiological Effects:
4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects in animal models. For example, 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to increase the levels of several different neurotransmitters in the brain, including dopamine and serotonin. Additionally, 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to reduce the levels of inflammatory cytokines in the brain, suggesting that it may have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have a variety of interesting properties that make it a promising candidate for further study. However, one limitation of using 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to test its effects.
将来の方向性
There are several potential future directions for research on 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one. One area of interest is the potential applications of 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one and to identify the specific pathways and targets that it acts on. Finally, additional studies are needed to determine the safety and efficacy of 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one in humans.
合成法
The synthesis of 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is a multi-step process that involves the reaction of several different chemical compounds. The first step in the synthesis involves the reaction of 2-phenoxyethanol with chloroacetyl chloride to form 2-(2-chloroacetylphenoxy)ethanol. This compound is then reacted with 5-chloro-2-formylbenzoic acid to form the intermediate compound 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one.
科学的研究の応用
4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of interesting properties that make it a promising candidate for further study. For example, 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. Additionally, 4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory conditions such as multiple sclerosis.
特性
IUPAC Name |
(4Z)-4-[[5-chloro-2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4/c25-19-11-12-22(29-14-13-28-20-9-5-2-6-10-20)18(15-19)16-21-24(27)30-23(26-21)17-7-3-1-4-8-17/h1-12,15-16H,13-14H2/b21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANSYIWERXYQRK-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)Cl)OCCOC4=CC=CC=C4)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=C(C=CC(=C3)Cl)OCCOC4=CC=CC=C4)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[[5-chloro-2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

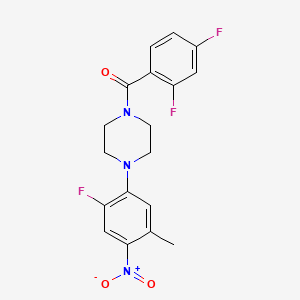
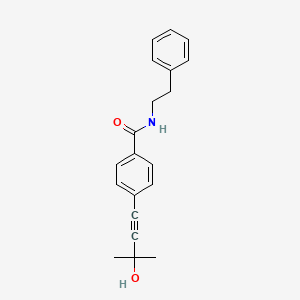
![ethyl 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5206452.png)
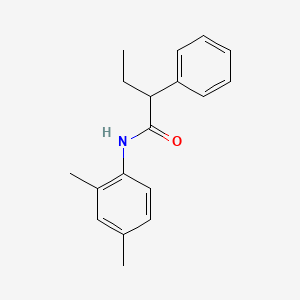
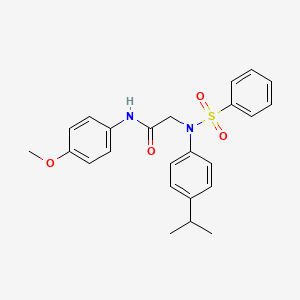
![1-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5206461.png)
![1-(2,5-dimethoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206477.png)
![11-(2-chlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206488.png)
![1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5206492.png)

![4-benzyl-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5206531.png)
![2-(5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5206538.png)
![N-(5-chloro-2-methoxyphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5206539.png)
